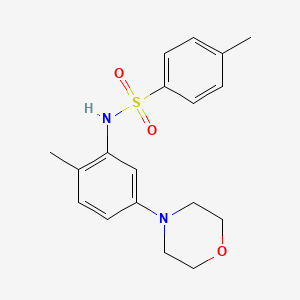
4-methyl-N-(2-methyl-5-morpholin-4-ylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(2-methyl-5-morpholin-4-ylphenyl)benzenesulfonamide, also known as Methylthioninium chloride or Methylene Blue, is a synthetic organic compound that has been used for various purposes in scientific research. It is a dye that has been used in histology, microbiology, and parasitology for staining purposes. In recent years, it has gained attention for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of Methylene Blue in the treatment of neurodegenerative diseases is not fully understood. However, it is believed to work by increasing mitochondrial function and reducing oxidative stress. It has also been shown to inhibit the aggregation of amyloid-beta and tau proteins, which are characteristic of Alzheimer's disease.
Biochemical and Physiological Effects:
Methylene Blue has been shown to have a number of biochemical and physiological effects. It has been shown to increase mitochondrial function and reduce oxidative stress in cells. In addition, it has been shown to inhibit the aggregation of amyloid-beta and tau proteins, which are characteristic of Alzheimer's disease. Methylene Blue has also been shown to have an effect on the cardiovascular system, causing vasodilation and reducing blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methylene Blue has a number of advantages for lab experiments. It is relatively inexpensive and easy to obtain. It is also stable and has a long shelf life. However, there are some limitations to its use. Methylene Blue can be toxic at high concentrations, and its effects can be variable depending on the cell type and experimental conditions.
Direcciones Futuras
There are a number of future directions for the use of Methylene Blue in scientific research. It is being investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, it is being investigated for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Finally, it is being investigated for its potential use as a diagnostic tool, as it has been shown to bind to certain proteins that are characteristic of certain diseases.
Métodos De Síntesis
Methylene Blue can be synthesized through a series of chemical reactions. The starting material is N,N-dimethylaniline, which is reacted with nitrous acid to form N,N-dimethyl-4-nitrosoaniline. This compound is then reduced with zinc dust to form N,N-dimethyl-4-aminophenol. The final step involves the reaction of N,N-dimethyl-4-aminophenol with 4-methylbenzenesulfonyl chloride to form Methylene Blue.
Aplicaciones Científicas De Investigación
Methylene Blue has been used in a variety of scientific research applications. It has been used as a dye in histology, microbiology, and parasitology for staining purposes. In addition, it has been used as an indicator in redox titrations. More recently, Methylene Blue has gained attention for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
4-methyl-N-(2-methyl-5-morpholin-4-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-14-3-7-17(8-4-14)24(21,22)19-18-13-16(6-5-15(18)2)20-9-11-23-12-10-20/h3-8,13,19H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHNGOUFWOXGRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2-methyl-5-morpholin-4-ylphenyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-phenylglycinamide](/img/structure/B6638592.png)
![N-[2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethyl]-5-methylpyrazine-2-carboxamide](/img/structure/B6638598.png)
![3-[(4-Phenylpiperazin-1-yl)methyl]pyrrolidin-3-ol](/img/structure/B6638606.png)


![5-[1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B6638629.png)
![N-[2-(3-methylphenyl)ethyl]-3-pyrrol-1-ylbenzamide](/img/structure/B6638633.png)

![(3,4-Difluorophenyl)-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B6638642.png)
![N,3,5-trimethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,2-oxazole-4-sulfonamide](/img/structure/B6638644.png)
![3-methyl-2-oxo-N-[(2S)-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-1,3-benzoxazole-6-sulfonamide](/img/structure/B6638649.png)